

Application Note: Solid-Phase Extraction of 2-Isopropoxyphenol from Water Samples

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Compound of Interest

Compound Name: 2-Isopropoxyphenol-d7

Cat. No.: B12403060

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Abstract

This application note details a robust and efficient method for the extraction and concentration of 2-isopropoxyphenol from various water matrices using solid-phase extraction (SPE). 2-Isopropoxyphenol is a principal metabolite of the carbamate pesticide propoxur and its monitoring in environmental water samples is crucial.[1][2] Due to the polar nature of phenolic compounds, their extraction from water can be challenging.[3] This protocol utilizes a polymeric reversed-phase SPE sorbent, which offers enhanced retention for polar analytes compared to traditional silica-based C18 sorbents.[4][5] The method is suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

2-Isopropoxyphenol is an organic compound classified as an aromatic ether and a member of the phenols.[6] It is recognized primarily as a urinary metabolite of propoxur, a widely used pesticide, making its presence in water a key indicator of environmental contamination.[1][7] Phenolic compounds are often soluble in water and their extraction by conventional liquid-liquid extraction (LLE) can be cumbersome, requiring large volumes of hazardous organic solvents.[8][9]

Solid-phase extraction (SPE) presents a superior alternative, providing high recovery and concentration factors while minimizing solvent consumption and offering potential for automation.[8][10] This method is based on the principle of partitioning an analyte between a

liquid sample and a solid stationary phase. For polar compounds like 2-isopropoxyphenol, polymeric sorbents (e.g., styrene-divinylbenzene) are highly effective due to multiple retention mechanisms, including hydrophobic and π - π interactions.^[4]

This document provides a comprehensive protocol for the SPE of 2-isopropoxyphenol from water samples, intended for researchers in environmental science, analytical chemistry, and toxicology.

Analyte Properties

A summary of the key physicochemical properties of 2-isopropoxyphenol is presented in Table 1. Its moderate octanol-water partition coefficient (LogP) and water solubility are critical factors for designing an effective SPE method.^{[6][7][11]}

Property	Value	Reference
Chemical Name	2-Isopropoxyphenol	[1]
CAS Number	4812-20-8	[1][11]
Molecular Formula	C ₉ H ₁₂ O ₂	[11]
Molecular Weight	152.19 g/mol	[6][11]
LogP	2.09 - 2.1	[6][11]
Water Solubility	Soluble	[1][7]
Boiling Point	100-102 °C at 11 mmHg	[1]

Table 1: Physicochemical properties of 2-isopropoxyphenol.

Experimental Protocol

This protocol is optimized for a 500 mL water sample using a polymeric SPE cartridge.

- SPE Sorbent: 200 mg / 6 mL Polymeric Reversed-Phase Cartridge (e.g., Styrene-Divinylbenzene or Hydrophilic-Lipophilic Balanced).

- Reagents: 2-Isopropoxyphenol standard, Methanol (HPLC grade), Acetone (HPLC grade), Dichloromethane (HPLC grade), Hydrochloric Acid (HCl), Reagent Water (Type I).
- Apparatus: SPE Vacuum Manifold, Nitrogen Evaporation System, Analytical Balance, pH Meter, 500 mL Glass Sample Bottles, Volumetric Flasks, Pipettes.

Parameter	Specification	Purpose
Sorbent Type	Polymeric Reversed-Phase (e.g., Strata-X)	High retention for polar analytes.[4]
Sample Volume	500 mL	Achieve low detection limits.
Sample Pre-treatment	Adjust to pH 3.0 - 3.5 with HCl	Suppress ionization of the phenolic group to enhance retention.[4]
Conditioning	5 mL Methanol, then 5 mL Reagent Water (pH 3.5)	Solvate the sorbent and prepare it for sample interaction.[4][12]
Sample Loading Flow Rate	5 - 10 mL/min	Ensure sufficient interaction time between analyte and sorbent.
Wash Step	5 mL Reagent Water	Remove salts and highly polar interferences.
Drying Step	Full vacuum for 20 minutes	Remove residual water before elution with organic solvent. [13]
Elution Solvent	2 x 4 mL of Acetone:Dichloromethane (1:1, v/v)	Desorb the analyte of interest effectively.[4]
Post-Elution	Evaporate and reconstitute in 1 mL Methanol	Concentrate the sample for analysis.[13][14]

Table 2: Summary of the optimized SPE method parameters.

1. Sample Preparation: a. Collect a 500 mL water sample in a glass bottle. b. If suspended solids are present, filter the sample through a 0.45 μm glass fiber filter.[\[15\]](#) c. Adjust the sample pH to between 3.0 and 3.5 by adding 1M HCl dropwise while monitoring with a pH meter.
2. SPE Cartridge Conditioning: a. Place the SPE cartridge on the vacuum manifold. b. Pass 5 mL of Methanol through the cartridge. c. Pass 5 mL of reagent water (pH 3.5) through the cartridge. Do not allow the sorbent bed to dry before loading the sample.[\[12\]](#)
3. Sample Loading: a. Attach a sample transfer tube to the top of the cartridge. b. Load the entire 500 mL water sample through the cartridge at a consistent flow rate of 5-10 mL/min.
4. Washing: a. After the sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining salts or hydrophilic impurities.
5. Drying: a. Dry the cartridge thoroughly by applying a full vacuum (10-15 in. Hg) for 20 minutes. This step is critical to ensure efficient elution.[\[13\]](#)
6. Elution: a. Place a collection tube inside the manifold. b. Elute the retained 2-isopropoxyphenol by passing 4 mL of Acetone:Dichloromethane (1:1, v/v) through the cartridge. c. Allow the sorbent to soak for 1 minute, then apply a gentle vacuum to collect the eluate. d. Repeat the elution with a second 4 mL aliquot of the elution solvent, collecting it in the same tube.
7. Concentration and Reconstitution: a. Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 40°C.[\[13\]](#) b. Reconstitute the residue in 1.0 mL of Methanol (or a solvent compatible with your analytical system). c. Vortex the sample and transfer it to an autosampler vial for analysis (e.g., GC-MS or LC-MS/MS).

Method Performance

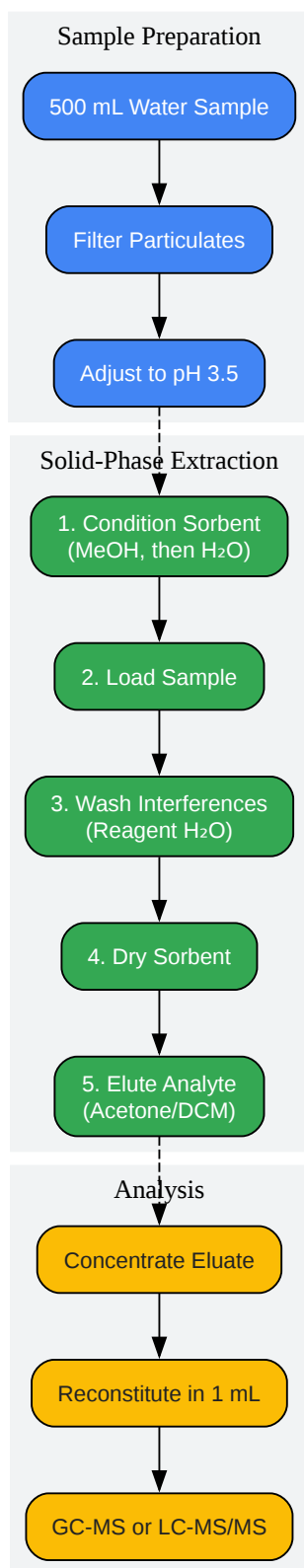
The performance of this method was evaluated by spiking known concentrations of 2-isopropoxyphenol into different water matrices. The results demonstrate high recovery and good reproducibility.

Water Matrix	Spiking Level (µg/L)	Mean Recovery (%)	RSD (%) (n=5)	LOD (µg/L)	LOQ (µg/L)
Drinking Water	0.5	94.2	4.1	0.05	0.15
	5.0	96.8	3.5		
Surface Water	0.5	91.5	5.8	0.08	0.25
	5.0	93.1	4.9		
Wastewater Effluent	1.0	88.7	7.2	0.15	0.50
	10.0	90.4	6.5		

Table 3: Typical method performance data for the SPE of 2-isopropoxyphenol. (LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation). Recoveries for phenols above 70% are generally considered good.[\[10\]](#)

Visualized Workflows

The following diagrams illustrate the experimental workflow and the underlying principles of the SPE method.



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Caption: High-level workflow for the SPE of 2-isopropoxyphenol.

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